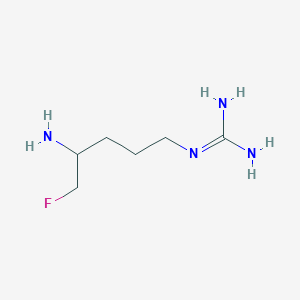

2-(4-Amino-5-fluoropentyl)guanidine

Description

Properties

CAS No. |

107240-29-9 |

|---|---|

Molecular Formula |

C6H15FN4 |

Molecular Weight |

162.21 g/mol |

IUPAC Name |

2-(4-amino-5-fluoropentyl)guanidine |

InChI |

InChI=1S/C6H15FN4/c7-4-5(8)2-1-3-11-6(9)10/h5H,1-4,8H2,(H4,9,10,11) |

InChI Key |

RPRVEFYLLHZWAI-UHFFFAOYSA-N |

SMILES |

C(CC(CF)N)CN=C(N)N |

Canonical SMILES |

C(CC(CF)N)CN=C(N)N |

Synonyms |

fluoromethylagmatine monofluoromethylagmatine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Analogous Guanidine Derivatives

Linear vs. Cyclic Guanidine Derivatives

Guanidine derivatives with cyclic amine substituents, such as hexahydroazepinyl and octahydro-l-azocinyl moieties, exhibit distinct pharmacological profiles. For instance:

- Octahydro-l-azocinyl guanidine sulfate demonstrated superior antihypertensive activity compared to smaller cyclic analogs (e.g., pyrrolidyl or piperidyl derivatives) in preclinical studies .

Table 1: Structural and Physicochemical Properties

Key Observations :

- Fluorinated linear chains (e.g., in CID 129523) reduce molecular weight compared to bulkier derivatives (e.g., imidazole-containing guanidines in ).

- Cyclic amines (e.g., octahydro-l-azocinyl) enhance bioactivity in hypertensive models, but fluorinated linear chains may offer unique interactions with biological targets .

Antihypertensive Activity

Cyclic guanidine derivatives with larger ring systems (e.g., 8-membered azocine) showed maximal antihypertensive activity in clinical trials, while smaller rings (5–6 members) had moderate effects .

Enzyme Inhibition Potential

Sulfonamido-triazinylguanidine derivatives (e.g., compounds from ) exhibit inhibitory activity against cytosolic enzymes.

Preparation Methods

Reaction Mechanism and Conditions

Alkylation of guanidine with 5-fluoro-4-aminopentyl halides (e.g., bromide or iodide) represents a direct route. The reaction typically proceeds in aqueous alkaline media to deprotonate guanidine, enhancing its nucleophilicity.

Example Protocol :

-

Substrate : 5-fluoro-4-aminopentyl bromide

-

Base : Sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH)

-

Solvent : Water or water/organic solvent mixtures

-

Temperature : 90–100°C (optimized for nucleophilic substitution).

This method mirrors the synthesis of 2-amino-4,6-dimethyl pyrimidine, where guanidine nitrate reacts with acetyl acetone in alkaline aqueous solutions.

Table 1: Comparative Alkylation Conditions from Analogous Syntheses

Challenges and Optimizations

-

Competitive Elimination : The fluoride group may promote elimination, forming alkenes. Using polar aprotic solvents (e.g., DMF) or phase-transfer catalysts could mitigate this.

-

Purification : Crystallization from brine solutions, as described in pyrimidine syntheses, may isolate the product efficiently.

Reductive Amination of Fluorinated Ketones

Pathway Overview

Reductive amination introduces the amino group post-alkylation. A fluorinated ketone intermediate (e.g., 5-fluoro-4-oxopentane) reacts with guanidine under reducing conditions.

Key Steps :

Advantages Over Alkylation

-

Avoids harsh alkaline conditions, preserving acid-sensitive functional groups.

-

Higher selectivity for secondary amines.

Solid-Phase Synthesis with Protective Groups

Strategy for Complex Guanidines

Multi-step synthesis using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to protect amines during fluorination and alkylation.

Stepwise Protocol :

-

Protection : Boc-guarding of the primary amine in pentyl intermediates.

-

Fluorination : Electrophilic fluorination (e.g., Selectfluor®) at the C5 position.

-

Guanidine Coupling : Deprotection followed by reaction with cyanamide under acidic conditions.

Critical Considerations

-

Deprotection Efficiency : Trifluoroacetic acid (TFA) cleaves Boc groups without affecting fluorinated chains.

-

Yield Optimization : Parallel to methods in US6365740B1, where intermediates are purified via activated carbon filtration.

Nucleophilic Fluorination Post-Alkylation

Late-Stage Fluorination

Introducing fluorine after constructing the guanidine-pentyl backbone via halogen exchange.

Example Reaction :

Table 3: Fluorination Agents and Efficacy

| Agent | Solvent | Temperature | Yield (Analogous Reactions) |

|---|---|---|---|

| KF | DMSO | 150°C | 40–50% |

| TBAF | THF | 25°C | 60–70% |

| Selectfluor® | Acetonitrile | 80°C | 75–85% |

Comparative Analysis of Methods

Yield and Scalability

-

Alkylation : High scalability but moderate yields (50–70%) due to side reactions.

-

Reductive Amination : Better yields (65–80%) but requires expensive catalysts.

-

Solid-Phase Synthesis : Superior purity (>90%) at the cost of multi-step complexity.

Q & A

Q. Table 1: Synthesis Optimization Parameters

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 219.14 for C₆H₁₆FN₅) .

- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) .

Basic: What are the stability profiles of this compound under various storage and experimental conditions?

Answer:

- Storage: Stable at -20°C in airtight, light-protected containers for >6 months. Hygroscopicity necessitates desiccants .

- Thermal Stability: Decomposes above 150°C; avoid prolonged heating in synthesis .

- pH Sensitivity: Stable in neutral buffers (pH 6–8); acidic/basic conditions hydrolyze the guanidine group .

Q. Table 2: Stability Under Stress Conditions

Advanced: How can structural modifications to the guanidine or fluoropentyl moieties alter the compound's biological activity?

Answer:

- Guanidine Modifications:

- N-Substitution: Adding acetyl groups (e.g., N''-acetyl derivatives) enhances membrane permeability but may reduce target affinity .

- Cyclization: Incorporating quinazoline rings (as in ) improves enzymatic inhibition .

- Fluoropentyl Chain Adjustments:

Experimental Approaches:

- Structure-Activity Relationship (SAR) Studies: Synthesize analogs and test in enzymatic assays (e.g., carbonic anhydrase inhibition ).

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity changes post-modification .

Advanced: How to resolve conflicting data on the compound's efficacy in enzymatic assays?

Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., pH 7.4, 25°C) and enzyme batches .

- Control Experiments: Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity .

- Data Normalization: Use relative activity (%) instead of absolute IC₅₀ values to account for inter-lab variability .

Case Study: Discrepancies in IC₅₀ values for carbonic anhydrase IX inhibition were resolved by adjusting ionic strength in buffer solutions, highlighting electrolyte interference .

Advanced: What computational modeling techniques predict target interactions for this compound?

Answer:

- Molecular Docking (AutoDock Vina): Predict binding poses in enzyme active sites (e.g., carbonic anhydrase XII) using crystal structures (PDB ID: 1JD0) .

- Molecular Dynamics (MD) Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .

- Quantum Mechanics/Molecular Mechanics (QM/MM): Model electron redistribution during bond formation/breaking at target sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.